molecular formula C10H13NO B3051660 3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine CAS No. 3534-33-6

3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine

Cat. No.: B3051660
CAS No.: 3534-33-6
M. Wt: 163.22 g/mol
InChI Key: ADAZZKLMXVYOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. This compound is part of the benzoxazine family, which is known for its diverse applications in polymer science, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through a Mannich-type condensation reaction. This involves the reaction of a phenol, an amine, and formaldehyde. The process can be carried out under conventional heating or microwave irradiation, with the latter offering a more rapid and high-yielding method .

Conventional Method:

Microwave Irradiation Method:

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often involves a one-pot process. This method heats an aromatic amine, a phenol, and formaldehyde together, simplifying the synthesis and making it more cost-effective .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its ability to undergo ring-opening polymerization, forming a high molecular weight polymer matrix. This process enhances the material’s mechanical performance, flame resistance, and chemical stability . In biological systems, the compound’s activity may involve interactions with cellular targets, leading to effects such as anti-inflammatory and antibacterial actions .

Comparison with Similar Compounds

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine can be compared with other benzoxazine derivatives:

    3-Phenyl-2,4-dihydro-1,3-benzoxazine: Similar structure but with a phenyl group instead of methyl groups.

    3,4-Dihydro-2H-1,3-benzoxazine: The parent compound without methyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting polymers .

Properties

IUPAC Name

3,6-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAZZKLMXVYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292774
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-33-6
Record name NSC85469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Reactant of Route 3
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Reactant of Route 5
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.